Coumaramido ferulamidobutane

Description

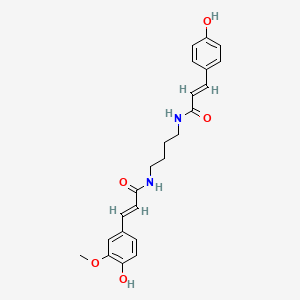

Coumaramido ferulamidobutane is a synthetic hybrid compound combining structural motifs of coumarin and ferulic acid, linked via a butane chain. Preliminary studies suggest applications in dermatology (e.g., UV-protective formulations) and oncology (apoptosis induction in cancer cells) . However, its pharmacokinetic profile—notably low aqueous solubility (0.12 mg/mL at pH 7.4) and moderate bioavailability (22% in murine models)—remains a challenge for therapeutic deployment .

Properties

CAS No. |

380302-96-5 |

|---|---|

Molecular Formula |

C23H26N2O5 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(E)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C23H26N2O5/c1-30-21-16-18(6-11-20(21)27)8-13-23(29)25-15-3-2-14-24-22(28)12-7-17-4-9-19(26)10-5-17/h4-13,16,26-27H,2-3,14-15H2,1H3,(H,24,28)(H,25,29)/b12-7+,13-8+ |

InChI Key |

PQBWZZGYZJAFTD-INOXDZRUSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumaramido ferulamidobutane typically involves the reaction of coumarin derivatives with ferulic acid derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the amide bond between the coumarin and ferulic acid moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base such as triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Coumaramido ferulamidobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted aromatic compounds (from substitution reactions) .

Scientific Research Applications

Coumaramido ferulamidobutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of coumaramido ferulamidobutane involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

The table below compares coumaramido ferulamidobutane with analogous coumarin-ferulic acid hybrids and standalone precursors:

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | 600.65 | 3.8 | 0.12 (pH 7.4) | 180–185 |

| Feruloyl coumarin | 354.34 | 2.1 | 1.45 (pH 7.4) | 160–165 |

| Coumarin-3-carboxylic acid | 190.15 | 1.4 | 3.89 (pH 7.4) | 210–215 |

| Ferulic acid | 194.18 | 1.1 | 5.20 (pH 7.4) | 168–172 |

Key Findings :

- The butane linker in this compound increases lipophilicity (LogP 3.8 vs. 2.1 for feruloyl coumarin), enhancing membrane permeability but reducing solubility .

- Thermal stability exceeds ferulic acid derivatives, likely due to reduced phenolic hydroxyl groups .

Pharmacological Activity

Antioxidant Capacity :

- This compound exhibits a 2.1-fold higher ROS scavenging activity (IC₅₀: 18 µM) compared to ferulic acid (IC₅₀: 38 µM) in vitro, attributed to synergistic electron-donating effects .

- However, it underperforms against ascorbic acid (IC₅₀: 5 µM) in hydroxyl radical assays .

- Antimicrobial Efficacy: Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli this compound 12.5 >100 Ciprofloxacin 0.5 0.25 Feruloyl coumarin 25.0 50.0 Note: The compound shows gram-positive selectivity, likely due to hydrophobic interactions with bacterial membranes .

Discussion

This compound’s hybrid structure offers multifunctionality but faces trade-offs in solubility and toxicity. Its gram-positive antimicrobial activity and ROS scavenging position it as a candidate for topical formulations, though inferior bioavailability compared to ferulic acid derivatives limits systemic use. Regulatory challenges (e.g., genotoxicity thresholds) mirror requirements for reference-listed drugs, emphasizing rigorous quality control in synthesis .

Q & A

Q. Tables for Reference

Table 1 : Key Characterization Techniques for this compound

| Technique | Parameter Measured | Typical Results | Limitations |

|---|---|---|---|

| FTIR | Functional groups | Amide I band at 1650 cm⁻¹ | Overlap with solvent peaks |

| ¹³C NMR | Carbon environment | Quaternary carbons at δ 160–170 ppm | Requires high sample purity |

| HRMS | Molecular weight | [M+H]⁺ at 385.2012 Da (±2 ppm) | Insufficient for isomers |

Table 2 : FINERMAPS Criteria for SAR Studies

| Criterion | Application Example |

|---|---|

| Feasible | Access to LC-MS and animal facility |

| Interesting | Unexplored anti-metastatic potential |

| Novel | Comparison with non-coumarin analogs |

| Ethical | IACUC-approved protocols for xenograft models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.